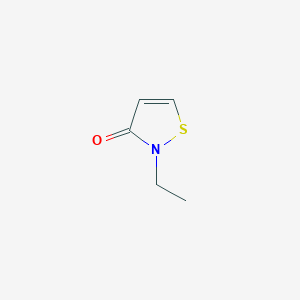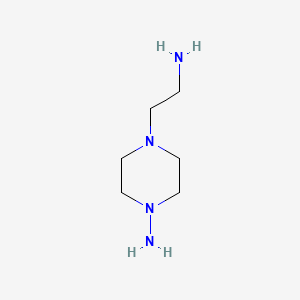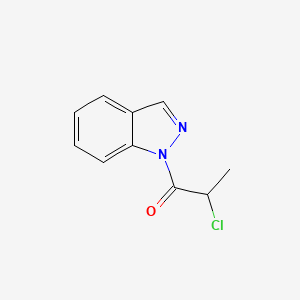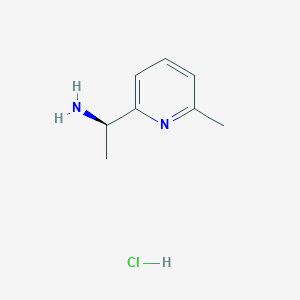
2-Ethylisothiazol-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethylisothiazol-3(2H)-one is an organic compound belonging to the isothiazole family. It is characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is known for its antimicrobial properties and is widely used in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Ethylisothiazol-3(2H)-one can be synthesized through several methods. One common approach involves the reaction of 2-halobenzamides with carbon disulfide in the presence of a copper catalyst. This reaction proceeds via a consecutive process involving the formation of S–C and S–N bonds .
Industrial Production Methods
In industrial settings, the production of this compound often involves the oxidation of enamine-thiones. This method is efficient and yields high purity products suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
2-Ethylisothiazol-3(2H)-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted isothiazoles, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-Ethylisothiazol-3(2H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its antimicrobial properties make it useful in studying microbial inhibition and resistance.
Medicine: It is explored for its potential use in developing new antimicrobial agents.
Industry: It is used as a biocide in various products, including paints, adhesives, and personal care products.
Mecanismo De Acción
The antimicrobial activity of 2-Ethylisothiazol-3(2H)-one is primarily due to its ability to disrupt microbial cell membranes. It targets essential enzymes and proteins within the microbial cells, leading to cell death. The exact molecular pathways involved in this process are still under investigation, but it is known to interfere with cellular respiration and energy production .
Comparación Con Compuestos Similares
Similar Compounds
Isothiazole: Similar in structure but lacks the ethyl group.
2-Methylisothiazol-3(2H)-one: Differing by a methyl group instead of an ethyl group.
2-Aminothiazole: Contains an amino group instead of an ethyl group.
Uniqueness
2-Ethylisothiazol-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct antimicrobial properties. Its ethyl group enhances its lipophilicity, making it more effective in penetrating microbial cell membranes compared to its analogs .
Propiedades
Número CAS |
2682-21-5 |
|---|---|
Fórmula molecular |
C5H7NOS |
Peso molecular |
129.18 g/mol |
Nombre IUPAC |
2-ethyl-1,2-thiazol-3-one |
InChI |
InChI=1S/C5H7NOS/c1-2-6-5(7)3-4-8-6/h3-4H,2H2,1H3 |
Clave InChI |
ASKFWACWQQZSSS-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=O)C=CS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-((3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)amino)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-2,2-dimethylpropan-1-one](/img/structure/B13097384.png)
![4-amino-1-[(2R,4R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one](/img/structure/B13097388.png)







![4-[3-(4-Methylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13097434.png)


![(E)-3-(3-Oxoprop-1-en-1-yl)-7,8-dihydro-6H-indeno[5,6-e][1,2,4]triazine 1-oxide](/img/structure/B13097448.png)
![[1,3]Dithiolo[4,5-c][1,2,5]thiadiazol-5-one](/img/structure/B13097460.png)
